Intermediate Lipophilicity for Balanced Permeability and Solubility
5-Propoxy-1,3,4-thiadiazol-2-amine exhibits a computed XLogP3 of 1.2, which is intermediate between the 5-ethoxy analog (XLogP3 = 0.7) and the 5-phenyl analog (XLogP3 = 1.7) [1]. The 5-propoxy substituent increases the rotatable bond count to 3, compared with 2 for 5-ethoxy and 1 for 5-phenyl, providing greater conformational flexibility without excessively elevating lipophilicity beyond the optimal range for oral bioavailability (typically LogP 1–3).
| Evidence Dimension | Calculated partition coefficient (XLogP3) and rotatable bond count |
|---|---|
| Target Compound Data | XLogP3 = 1.2; Rotatable bonds = 3 |
| Comparator Or Baseline | 5-Ethoxy-1,3,4-thiadiazol-2-amine: XLogP3 = 0.7; Rotatable bonds = 2. 5-Phenyl-1,3,4-thiadiazol-2-amine: XLogP3 = 1.7; Rotatable bonds = 1. |
| Quantified Difference | ΔXLogP3 = +0.5 vs. ethoxy, –0.5 vs. phenyl; ΔRotatable bonds = +1 vs. ethoxy, +2 vs. phenyl. |
| Conditions | Computed properties from PubChem using XLogP3 algorithm. |
Why This Matters
The intermediate lipophilicity and increased flexibility may improve membrane permeability compared with the more polar ethoxy analog, while avoiding the excessive lipophilicity of the phenyl analog that can lead to poor aqueous solubility and higher protein binding.
- [1] PubChem. Computed XLogP3 and rotatable bond counts for 5-ethoxy-1,3,4-thiadiazol-2-amine (CID 14953479), 5-propoxy- (CID 204673), and 5-phenyl- (CID 95752). View Source
